molecular formula C8H9BF2O3 B2855474 2,4-Difluoro-3-methoxy-5-methylphenylboronic acid CAS No. 2096331-81-4

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid

Cat. No.: B2855474
CAS No.: 2096331-81-4
M. Wt: 201.96
InChI Key: HKTDWUVVLJFRCK-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O3 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of boronic acid functionality attached to a phenyl ring substituted with two fluorine atoms, a methoxy group, and a methyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-methoxy-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,4-difluoro-3-methoxy-5-methylphenyl bromide using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-methoxy-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methoxy-5-methylphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Properties

IUPAC Name

(2,4-difluoro-3-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-4-3-5(9(12)13)7(11)8(14-2)6(4)10/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTDWUVVLJFRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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